Cas no 2089670-44-8 (methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate)

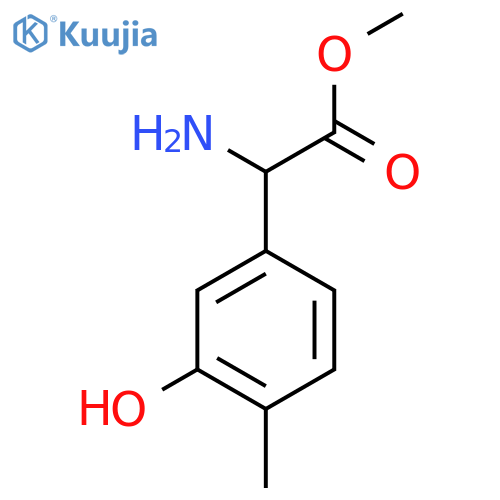

2089670-44-8 structure

商品名:methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate

- EN300-1799159

- 2089670-44-8

-

- インチ: 1S/C10H13NO3/c1-6-3-4-7(5-8(6)12)9(11)10(13)14-2/h3-5,9,12H,11H2,1-2H3

- InChIKey: CZSZWBYXPZIGAC-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C(C1C=CC(C)=C(C=1)O)N)=O

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1799159-0.5g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 0.5g |

$1262.0 | 2023-09-19 | ||

| Enamine | EN300-1799159-0.05g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 0.05g |

$1104.0 | 2023-09-19 | ||

| Enamine | EN300-1799159-10g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 10g |

$5652.0 | 2023-09-19 | ||

| Enamine | EN300-1799159-5g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 5g |

$3812.0 | 2023-09-19 | ||

| Enamine | EN300-1799159-1g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 1g |

$1315.0 | 2023-09-19 | ||

| Enamine | EN300-1799159-0.1g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 0.1g |

$1157.0 | 2023-09-19 | ||

| Enamine | EN300-1799159-0.25g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 0.25g |

$1209.0 | 2023-09-19 | ||

| Enamine | EN300-1799159-5.0g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 5g |

$3812.0 | 2023-06-03 | ||

| Enamine | EN300-1799159-10.0g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 10g |

$5652.0 | 2023-06-03 | ||

| Enamine | EN300-1799159-2.5g |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate |

2089670-44-8 | 2.5g |

$2576.0 | 2023-09-19 |

methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

2089670-44-8 (methyl 2-amino-2-(3-hydroxy-4-methylphenyl)acetate) 関連製品

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 42464-96-0(NNMTi)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量